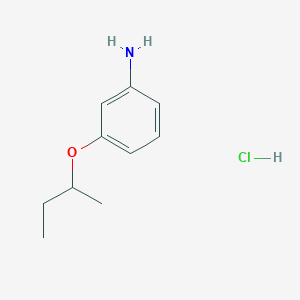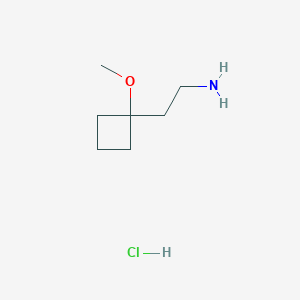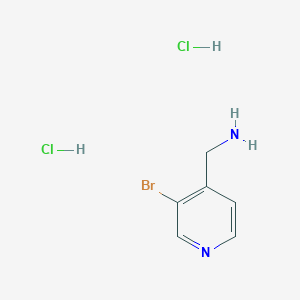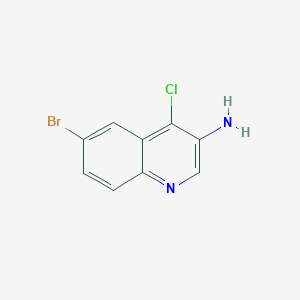
6-Bromo-4-chloroquinolin-3-amine
Übersicht
Beschreibung
6-Bromo-4-chloroquinolin-3-amine is a type of quinoline, which is a nitrogen-containing bicyclic compound . Quinolines are widely found throughout nature in various forms and are utilized in many areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Synthesis Analysis
Quinoline and its analogues can be synthesized through various methods. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedl¨ander, P fitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of this compound consists of a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular formula is CHBrClN .Chemical Reactions Analysis
Quinoline and its derivatives exhibit various chemical reactions. The most frequently occurring reactions include amide formation, SNAr reactions, Boc protection/deprotection, ester hydrolysis, and Suzuki Miyaura coupling .Wissenschaftliche Forschungsanwendungen
1. Synthesis and Biological Interactions
6-Bromo-4-chloroquinolin-3-amine is utilized in the synthesis of various compounds with potential biological interactions. For instance, it's used in the Buchwald-Hartwig amination reactions to create ligands with increased binding affinity for Src homology 3 (SH3) domains, which are important in mediating biological processes and developing therapeutic agents (Smith et al., 2008). Additionally, its derivatives have been studied for their potential anti-Mycobacterium phlei 1180 activity (Bai et al., 2012).
2. Synthesis of Quinoline Derivatives
This compound is key in the synthesis of various quinoline derivatives. For example, it has been used in the one-pot synthesis of 2-substituted benzoxazinones and corresponding quinazolinones (El-Hashash et al., 2016). These compounds are expected to exhibit interesting biological activities.
3. Development of Antitumor Agents
Several studies have explored the use of this compound in developing antitumor agents. For instance, novel 4-aminoquinoline derivatives synthesized using this compound have shown promising cytotoxicity against various cancer cell lines (Ren et al., 2013).
4. Antimicrobial and Antifungal Applications
Compounds synthesized from this compound have been assessed for their antimicrobial and antifungal activities. Studies have shown that some of these derivatives exhibit significant antimicrobial properties (Patel et al., 2006).
5. Fluorescence Properties
Research has also been conducted on the fluorescence properties of 3-hydroxyquinolin-4(1H)-one derivatives synthesized from this compound, contributing to the understanding of their chemical characteristics (Kadrić et al., 2014).
6. Chemical Synthesis and Characterization
In addition to biological applications, this compound is significant in chemical synthesis and characterization. It is used in various synthesis processes, like the Knorr synthesis of quinolin-2(1H)-one, and its derivatives have been characterized using techniques like X-ray diffraction and density functional theory (Wlodarczyk et al., 2011).
Wirkmechanismus
Eigenschaften
IUPAC Name |
6-bromo-4-chloroquinolin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2/c10-5-1-2-8-6(3-5)9(11)7(12)4-13-8/h1-4H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBZSUXVTSBPBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1Br)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




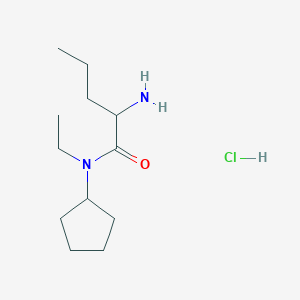
![3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B1382555.png)

![tert-Butyl 5-oxo-7,8-dihydroimidazo[1,5-c]pyrimidine-6(5H)-carboxylate](/img/structure/B1382564.png)
![Benzyl 3a-amino-5-oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B1382565.png)
![tert-Butyl ((2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methyl)carbamate](/img/structure/B1382566.png)
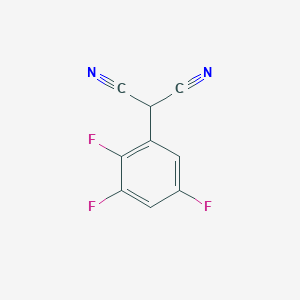
![1-[(Azetidin-3-yl)methyl]-4-methylpiperazine trihydrochloride](/img/structure/B1382568.png)
